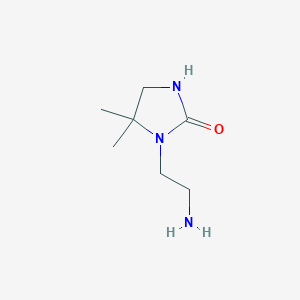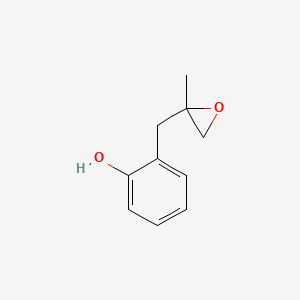![molecular formula C20H24BrN3O3 B8485370 tert-butyl 6-[(5-bromo-1-methyl-2-oxopyridin-3-yl)amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B8485370.png)
tert-butyl 6-[(5-bromo-1-methyl-2-oxopyridin-3-yl)amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate
Overview
Description
tert-butyl 6-[(5-bromo-1-methyl-2-oxopyridin-3-yl)amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate: is a complex organic compound that belongs to the class of isoquinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-[(5-bromo-1-methyl-2-oxopyridin-3-yl)amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate typically involves multi-step organic reactions. The starting materials and reagents may include brominated pyridine derivatives, isoquinoline precursors, and tert-butyl esters. Common reaction conditions involve the use of organic solvents, catalysts, and controlled temperatures.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to increase yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines, alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized isoquinoline compounds.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 6-[(5-bromo-1-methyl-2-oxopyridin-3-yl)amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate is studied for its potential as a building block in the synthesis of more complex molecules.
Biology
Biologically, this compound may exhibit interesting pharmacological properties, making it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of isoquinoline compounds are often explored for their potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry
Industrially, such compounds can be used in the development of new materials, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 6-[(5-bromo-1-methyl-2-oxopyridin-3-yl)amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, and other proteins that play a role in its biological activity. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 6-(5-Chloro-1-methyl-2-oxo-1,2-dihydropyridin-3-ylamino)-3,4-dihydroisoquinoline-2(1H)-carboxylate
- tert-Butyl 6-(5-Fluoro-1-methyl-2-oxo-1,2-dihydropyridin-3-ylamino)-3,4-dihydroisoquinoline-2(1H)-carboxylate
Uniqueness
The uniqueness of tert-butyl 6-[(5-bromo-1-methyl-2-oxopyridin-3-yl)amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate lies in its specific substitution pattern and the presence of the bromine atom, which can influence its reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C20H24BrN3O3 |
|---|---|
Molecular Weight |
434.3 g/mol |
IUPAC Name |
tert-butyl 6-[(5-bromo-1-methyl-2-oxopyridin-3-yl)amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C20H24BrN3O3/c1-20(2,3)27-19(26)24-8-7-13-9-16(6-5-14(13)11-24)22-17-10-15(21)12-23(4)18(17)25/h5-6,9-10,12,22H,7-8,11H2,1-4H3 |
InChI Key |
CETCNCDEVJLMQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC(=C2)NC3=CC(=CN(C3=O)C)Br |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
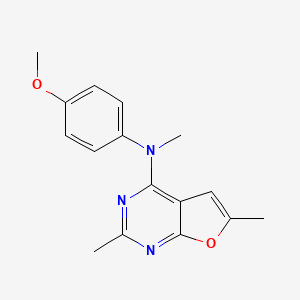
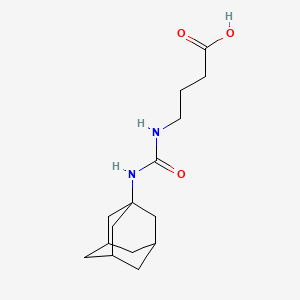
![3-(1-methyl-1H-benzo[d]imidazol-6-yl)phenol](/img/structure/B8485333.png)
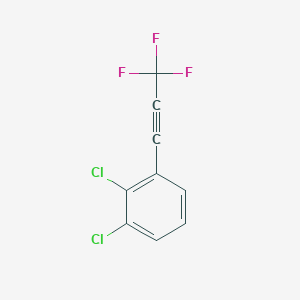

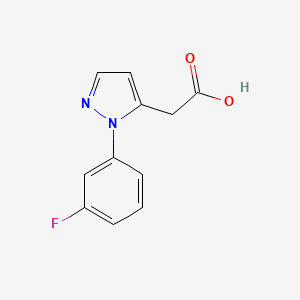
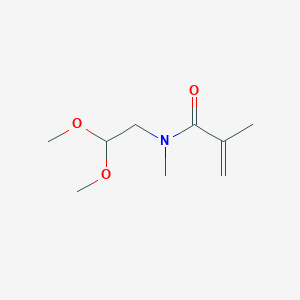
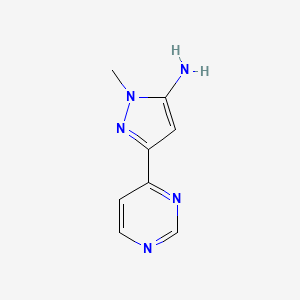
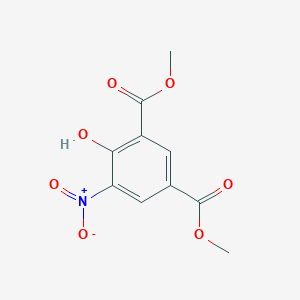
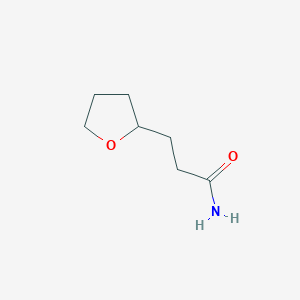
![5-(N-Methylamino)methylimidazo[5,1-b]thiazole](/img/structure/B8485381.png)
